B1149927 CBT-1

CBT-1

Cat. No.: B1149927
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CBT-1 is a strain of Clostridium butyricum, a Gram-positive, spore-forming, anaerobic bacterium isolated from an anaerobic bioreactor. This strain exhibits robust enzymatic capabilities, including amylase, cellulase, and peroxidase activities, which enable it to hydrolyze complex organic substrates such as starch, cellulose, and lignocellulosic biomass . This compound is notable for its high biohydrogen (H₂) production efficiency, particularly from renewable waste materials like rice straw hydrolysate and kitchen food waste (KFWS). Key characteristics include:

  • Morphology: Rod-shaped, mesophilic, and capable of forming convex, lobate colonies on agar .
  • Enzyme Activity: Hydrolyzes starch and carboxymethyl cellulose (CMC), confirmed by clear zones on agar plates .
  • Substrate Utilization: Efficiently metabolizes glucose, starch, cellulose, and pretreated agricultural residues .
  • Hydrogen Yield: Achieves up to 393.18 NmL H₂/gVS from glucose, significantly outperforming untreated lignocellulosic substrates .

This compound’s ability to produce H₂ without requiring expensive chemical pretreatments positions it as a sustainable candidate for industrial bioenergy applications .

Properties

Appearance

Solid powder

Synonyms

CBT1; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds/Strains

Hydrogen Production Efficiency

CBT-1 demonstrates superior H₂ yields compared to other pure cultures and co-cultures (Table 1).

Table 1: Hydrogen Yields of this compound vs. Other Microbial Strains

Substrate This compound Yield (NmL H₂/gVS) Comparative Strain/System Yield (NmL H₂/gVS) Reference
Glucose 393.18 Clostridium thermocellum 314.18
Starch 325.62 C. thermocellum co-culture 75.0
Cellulose 314.18 Brevibacillus agri AN-3 293.7
Rice Straw Hydrolysate 197.4 HCl-treated cornstalk 68.1
Kitchen Food Waste 263.3 Acid-treated wheat straw 61.4

Key Findings :

  • This compound’s H₂ yield from glucose is 25% higher than C. thermocellum .
  • From lignocellulosic waste (rice straw hydrolysate), this compound outperforms chemically pretreated substrates by 180–240% .
  • Unlike mixed microbial consortia or co-cultures, this compound achieves high yields as a pure culture , reducing process complexity .
Enzyme Activity and Substrate Versatility

This compound’s dual amylase and cellulase activities allow it to degrade recalcitrant biomass without external enzymatic pretreatment, a limitation for strains like Clostridium saccharolyticus, which require high-temperature pretreatments . For example:

  • Starch Hydrolysis : this compound produces 2.46 mol H₂/mol starch , comparable to engineered Thermoanaerobacterium spp. but without genetic modification .
  • Cellulose Degradation : Achieves 2.67 mol H₂/mol cellulose , surpassing C. thermocellum (1.91 mol H₂/mol) .
Advantages Over Competing Strains
  • Chemical Pretreatment Avoidance : this compound’s innate enzymatic activity eliminates the need for costly acid/alkaline pretreatments required by strains like Brevibacillus agri AN-3 .
  • Waste Valorization : Converts untreated kitchen waste and agricultural residues into H₂ at yields 3–4× higher than conventional systems .
  • Metabolic Efficiency : Fully consumes volatile fatty acids (VFAs) during glucose fermentation, minimizing byproduct accumulation—a challenge in mixed cultures .
Dye Decolorization Capability

This compound’s peroxidase and ligninase activities enable 82.4% Azure B degradation, outperforming Bacillus sp. strains (70–75%) .

Tables and Figures Referenced :

  • Table 1 : Comparative H₂ yields derived from .
  • Figure 3 () : this compound’s colony morphology and enzyme activity zones.
  • Figure 7 () : Substrate-specific H₂ production trends.

Preparation Methods

This compound as a Precursor in Cabozantinib Production

This compound (1,1-cyclopropanedicarboxylic acid) is integral to the large-scale synthesis of cabozantinib (CBT), a therapeutic agent for medullary thyroid cancer and renal cell carcinoma. In a two-step continuous microreactor process, this compound undergoes sequential amidation reactions:

  • First Amidation : this compound reacts with 4-fluoroaniline using N,N'-carbonyldiimidazole (CDI) as a coupling agent, yielding 1-(4-fluorophenylaminoformyl)cyclopropane carboxylic acid (CBT-3) with 97.5% efficiency.

  • Second Amidation : CBT-3 is coupled with 5-fluoro-2-oxindole using EDCI/HOBt reagents, producing CBT at a total yield of 96.1% in 35 minutes.

This microreactor-based approach minimizes reaction times and maximizes yields compared to batch processes, highlighting this compound’s reactivity under flow chemistry conditions.

Inferred Synthetic Routes for this compound

Although the provided sources lack direct protocols for this compound synthesis, its structure suggests plausible pathways derived from cyclopropanation chemistry:

Cyclopropanation of Malonate Derivatives

A common route to 1,1-cyclopropanedicarboxylic acids involves the cyclopropanation of malonate esters. For example:

  • Diethyl Malonate reacts with 1,2-dibromoethane in the presence of a base (e.g., potassium tert-butoxide), forming a cyclopropane ring.

  • Hydrolysis of the ester groups under acidic or basic conditions yields the free dicarboxylic acid (this compound).

This method aligns with industrial practices for synthesizing strained carbocyclic compounds but requires validation through primary literature.

Oxidation of Cyclopropane Dimethanol

Alternative approaches may involve oxidizing 1,1-cyclopropanedimethanol using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. However, such methods risk over-oxidation or ring opening, necessitating precise stoichiometric control.

Challenges in this compound Synthesis

Stability and Reactivity Considerations

Cyclopropane derivatives are inherently strained, making this compound susceptible to ring-opening reactions under harsh conditions. Synthetic protocols must balance reactivity with stability, often requiring:

  • Low-temperature reactions to prevent decomposition.

  • Anhydrous conditions to avoid hydrolysis of intermediates.

Purification and Characterization

Purifying this compound from reaction mixtures may involve recrystallization or chromatography, followed by characterization via:

  • Nuclear Magnetic Resonance (NMR) : To confirm cyclopropane ring integrity and carboxylic acid protons.

  • Mass Spectrometry (MS) : For molecular weight verification.

Industrial and Research Implications

The scarcity of documented this compound syntheses in the literature underscores a gap in public knowledge, potentially due to proprietary industrial processes. Future research should prioritize:

  • Publishing scalable, high-yield methods for this compound production.

  • Exploring catalytic asymmetric synthesis to enable enantioselective applications.

Q & A

Q. What is the primary biochemical mechanism of CBT-1 in overcoming multidrug resistance (MDR) in cancer cells?

this compound inhibits P-glycoprotein (Pgp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), two ATP-binding cassette (ABC) transporters responsible for effluxing chemotherapeutic agents. Specifically, this compound blocks Pgp-mediated rhodamine transport, competes with [¹²⁵I]-iodoarylazidoprazosin (IAAP) photolabeling of Pgp, and stimulates ATPase activity, thereby preventing drug efflux and restoring intracellular drug retention .

Q. What experimental models are commonly used to study this compound’s efficacy in reversing drug resistance?

Researchers employ cytotoxicity assays using Pgp-overexpressing cell lines (e.g., SW620 Ad20, MDR-19) and drug-selected variants. These assays measure the dose-modifying factor (DMF), calculated as the ratio of IC₅₀ values (drug concentration inhibiting 50% cell growth) with and without this compound. For example, this compound at 1 μM reversed resistance to vinblastine and depsipeptide in SW620 Ad20 cells, with DMFs ranging from 3.7 to 13.3 .

Q. How does this compound differ from other Pgp inhibitors in terms of safety and trial design?

Unlike many modulators that failed due to toxicity (e.g., valspodar), this compound has demonstrated consistent safety in small clinical trials over a decade. Its non-toxic profile at 1 μM in cytotoxicity assays (cell survival >95%) supports its potential for combination therapies .

Q. What are the key parameters for validating this compound’s inhibition of ABC transporters?

Critical parameters include:

  • Flow cytometry : Quantifying intracellular rhodamine fluorescence to assess Pgp inhibition.
  • ATPase activity assays : Measuring stimulation of Pgp’s ATP hydrolysis.
  • Competitive binding : Using IAAP photolabeling to confirm direct interaction with Pgp .

Q. How should researchers address variability in clinical trial outcomes for this compound?

Variability can be mitigated by standardizing trial designs, such as using consistent dosing (e.g., 1 μM this compound) and selecting patient cohorts with confirmed ABCB1/ABCC1 overexpression. Preclinical studies should include multiple cell lines and orthogonal assays (e.g., cytotoxicity, ATPase activity) to validate findings .

Advanced Research Questions

Q. What methodological considerations are critical when designing cytotoxicity assays to evaluate this compound’s efficacy?

  • Cell line selection : Use isogenic pairs (e.g., SW620 parental vs. Pgp-overexpressing Ad20) to isolate transporter-specific effects.
  • Drug selection : Include both Pgp substrates (e.g., paclitaxel, vinblastine) and non-substrates (e.g., 5-FU) as controls.
  • Concentration optimization : Ensure this compound concentrations (e.g., 1 μM) are non-toxic and pharmacologically relevant .

Q. How can researchers reconcile contradictions between in vitro efficacy and clinical trial outcomes for this compound?

Discrepancies often arise from differences in drug exposure timing, tumor microenvironment factors, or patient heterogeneity. To address this, integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling with patient-derived xenograft (PDX) models to bridge in vitro and clinical data .

Q. What statistical approaches are recommended for analyzing dose-modifying factors (DMFs) in this compound studies?

Use non-parametric tests (e.g., Mann-Whitney U) to compare DMF distributions across cell lines. Report 95% confidence intervals for IC₅₀ ratios and apply Bonferroni correction for multiple comparisons. Data should be visualized using scatter plots with median DMFs highlighted .

Q. How can researchers optimize combinatorial therapies using this compound without inducing off-target toxicity?

Conduct synergy assays (e.g., Chou-Talalay method) to identify drug combinations with favorable therapeutic indices. Prioritize agents with non-overlapping toxicity profiles and validate results in co-culture models simulating stromal interactions .

Q. What are the limitations of current preclinical models in predicting this compound’s clinical efficacy?

Traditional 2D cell cultures lack tumor heterogeneity and stromal interactions. Advanced models, such as 3D organoids or microfluidic platforms, better replicate in vivo conditions and should be incorporated to improve translational accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.